Welcome to the BenchChem Online Store!
molecular formula C16H17BrO2 B8420781 (5-Bromo-3-methyl-1-benzofuran-2-yl)(cyclohexyl)methanone

(5-Bromo-3-methyl-1-benzofuran-2-yl)(cyclohexyl)methanone

Cat. No. B8420781
M. Wt: 321.21 g/mol
InChI Key: MSYAETNUUJYXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08436043B2

Procedure details

1-[5-Bromo-2-hydroxyphenyl]ethanone (13.4 g) was dissolved in N,N-dimethylformamide (300 mL). To the reaction mixture were added potassium carbonate (25.8 g) and 2-bromo-1-cyclohexylethanone (19.0 g) synthesized in Example A51(1) at room temperature, and the mixture was stirred for 3 hr. The reaction mixture was filtered through celite, water (200 mL) was added, and the mixture was extracted with diethyl ether (100 mL×2). The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was dissolved in N,N-dimethylformamide (150 mL), 1,8-diazabicyclo[5.4.0]undec-7-ene (9.3 mL) was added to the solution at room temperature, and the mixture was stirred at 100° C. for 1 hr. The reaction mixture was allowed to cool to room temperature, 1N hydrochloric acid (70 mL) was added, and the mixture was extracted with diethyl ether (100 mL×2). The extract was washed with water, saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The precipitate was washed with diisopropyl ether to give the title object compound (15.4 g, 77%) as a pale-yellow solid.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([C:8](=O)[CH3:9])[CH:7]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][C:20]([CH:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1)=[O:21]>CN(C)C=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:11][C:19]([C:20]([CH:22]3[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]3)=[O:21])=[C:8]([CH3:9])[C:6]=2[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C)=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
25.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
19 g
Type
reactant
Smiles
BrCC(=O)C1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized in Example A51(1) at room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite, water (200 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether (100 mL×2)
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in N,N-dimethylformamide (150 mL)
ADDITION
Type
ADDITION
Details
1,8-diazabicyclo[5.4.0]undec-7-ene (9.3 mL) was added to the solution at room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred at 100° C. for 1 hr
Duration
1 h
ADDITION
Type
ADDITION
Details
1N hydrochloric acid (70 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether (100 mL×2)
WASH
Type
WASH
Details
The extract was washed with water, saturated aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The precipitate was washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=CC2=C(C(=C(O2)C(=O)C2CCCCC2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.